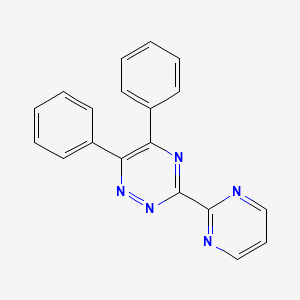
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- is an organic compound with the molecular formula C20H14N4. It is a member of the triazine family, characterized by a triazine ring substituted with phenyl and pyrimidinyl groups. This compound is known for its applications in various fields, including analytical chemistry and coordination chemistry .
Métodos De Preparación
The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- has several scientific research applications:
Analytical Chemistry: It is used as a chromogenic reagent for the spectrophotometric determination of iron and other metals.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in studying metal-ligand interactions.
Biological Studies: It is employed in the development of chelating agents for biomedical applications, including metal ion detection and removal.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- involves its ability to form stable complexes with metal ions. The triazine ring acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction is crucial in its applications as a chromogenic reagent and in coordination chemistry . The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are primarily related to metal ion coordination and chelation .
Comparación Con Compuestos Similares
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- can be compared with other similar compounds, such as:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: This compound is also a triazine derivative with similar applications in metal ion detection and coordination chemistry.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its strong chelating properties, it is widely used in analytical chemistry for metal ion determination.
1,10-Phenanthroline: Another chelating agent used in metal ion detection, with a different structural framework but similar applications.
The uniqueness of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives .
Propiedades
Número CAS |
602279-35-6 |
|---|---|
Fórmula molecular |
C19H13N5 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
5,6-diphenyl-3-pyrimidin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C19H13N5/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)23-24-19(22-16)18-20-12-7-13-21-18/h1-13H |
Clave InChI |
WQJVQMYFFWXVBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















